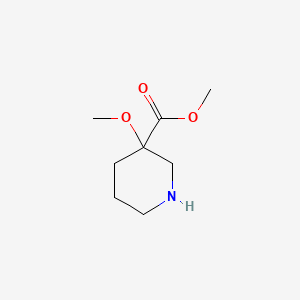
Methyl prolylglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl prolylglycinate is a chemical compound with the molecular formula C8H14N2O3. It is a derivative of proline, an amino acid, and is often used in various fields of research and industry due to its unique properties.
Preparation Methods
Methyl prolylglycinate can be synthesized through several methods. One common synthetic route involves the reaction of proline with glycine methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce larger quantities of the compound efficiently .
Chemical Reactions Analysis
Methyl prolylglycinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl prolylglycinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study protein folding and interactions due to its proline derivative structure.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug design and development.
Mechanism of Action
The mechanism of action of methyl prolylglycinate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to proteins and enzymes, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl prolylglycinate can be compared with other similar compounds, such as:
N-Phenylacetyl-L-prolylglycine ethyl ester: Known for its nootropic properties and used in neuroprotective research.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid used in studying protein synthesis and metabolism.
Trans-4-hydroxy-L-proline: An abundant component of mammalian collagen, used in the synthesis of pharmaceuticals.
This compound is unique due to its specific structure and properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H14N2O3 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
methyl 2-(pyrrolidine-2-carbonylamino)acetate |
InChI |
InChI=1S/C8H14N2O3/c1-13-7(11)5-10-8(12)6-3-2-4-9-6/h6,9H,2-5H2,1H3,(H,10,12) |
InChI Key |
QDBAGUYLJBESHO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarboxylic acid](/img/structure/B13643072.png)
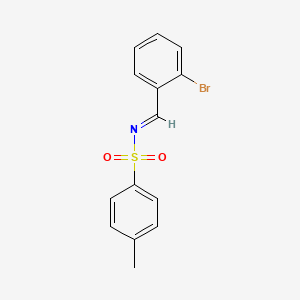

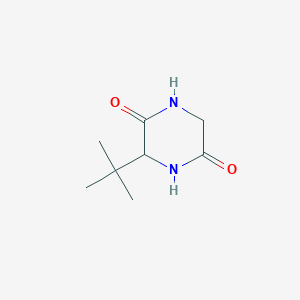
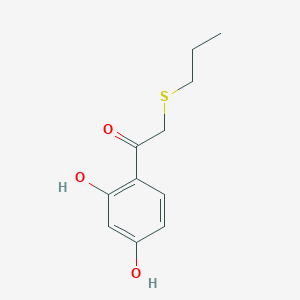
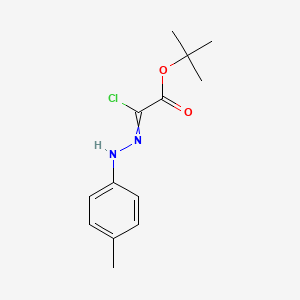
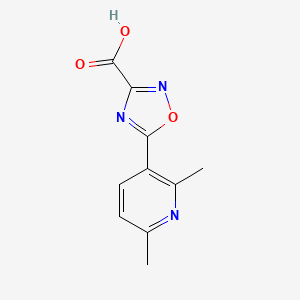
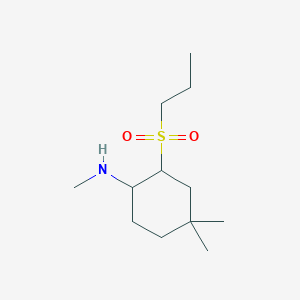

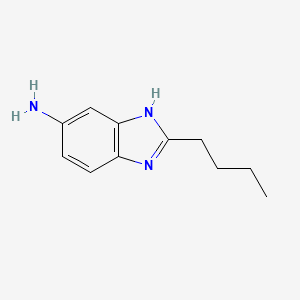
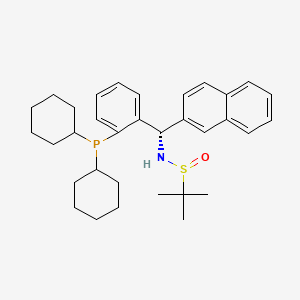
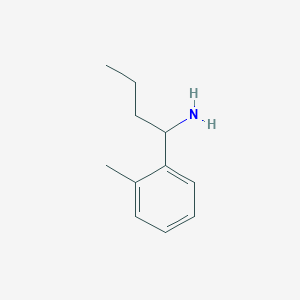
![Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl-](/img/structure/B13643133.png)
